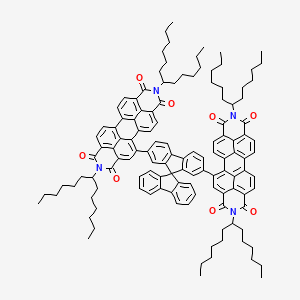
SF-Pdi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SF-Pdi involves the attachment of spirofluorene to perylene diimide. This process typically includes the use of spirofluorene as a π-bridge to connect two perylene diimide units. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and employing advanced purification techniques such as column chromatography and recrystallization. The goal is to produce this compound in large quantities while maintaining its structural integrity and photophysical properties .
Analyse Chemischer Reaktionen
Types of Reactions
SF-Pdi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of perylene diimide derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized this compound compounds .
Wissenschaftliche Forschungsanwendungen
SF-Pdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: this compound derivatives are being explored for their potential use in photodynamic therapy and drug delivery systems.
Industry: This compound is used in the development of organic solar cells, light-emitting diodes, and other optoelectronic devices
Wirkmechanismus
The mechanism of action of SF-Pdi involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for use in organic solar cells, where it acts as an electron acceptor. The molecular targets and pathways involved include the interaction of this compound with donor materials, leading to the generation of charge carriers and the conversion of light into electrical energy .
Vergleich Mit ähnlichen Verbindungen
SF-Pdi is often compared with other non-fullerene acceptors used in organic solar cells, such as Y6 and ITIC. While these compounds share similar applications, this compound stands out due to its unique spirofluorene bridge, which enhances its photophysical properties and stability. Other similar compounds include perylene diimide dimers and fullerene derivatives .
Eigenschaften
Molekularformel |
C125H136N4O8 |
|---|---|
Molekulargewicht |
1822.4 g/mol |
IUPAC-Name |
11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
InChI-Schlüssel |
FYQVTINZMWVMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


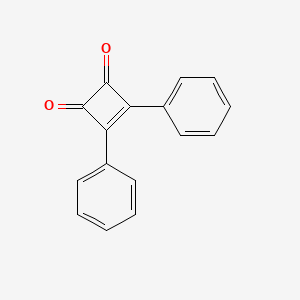




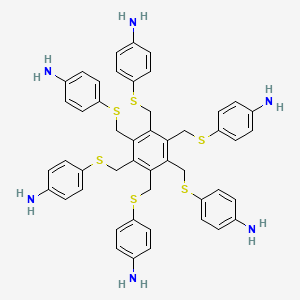

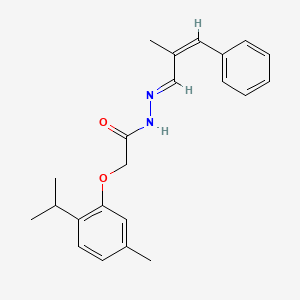
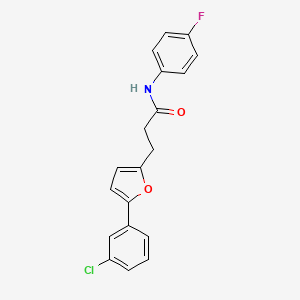
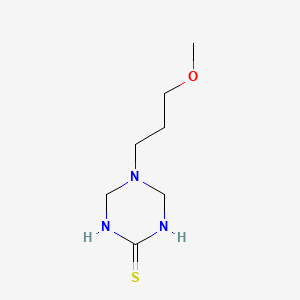

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)


